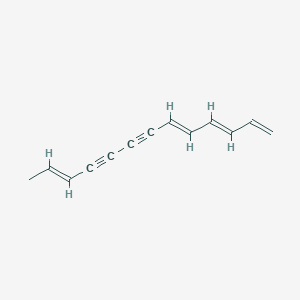
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is an organic compound characterized by its unique structure featuring multiple conjugated double bonds and triple bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne typically involves multi-step organic reactions. One common method is the coupling of terminal alkynes with appropriate halogenated intermediates under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity and yield of the compound.
化学反应分析
Types of Reactions
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can reduce the triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in carbon tetrachloride, followed by nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives and further substituted products.
科学研究应用
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its ability to form reactive intermediates can lead to the modification of biomolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
(E,E,E)-1,3,5,7-Octatetraene: A shorter polyene with similar conjugated double bonds but lacking the triple bonds.
(E,E,E)-1,3,5,9-Decatetraene: Another polyene with a different chain length and conjugation pattern.
1,3,5,7-Tetrayne: A poly-yne with multiple triple bonds but no double bonds.
Uniqueness
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is unique due to its combination of conjugated double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
17091-00-8 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
InChI 键 |
ASVIELUINMCNMW-FSNIPRKGSA-N |
SMILES |
CC=CC#CC#CC=CC=CC=C |
手性 SMILES |
C/C=C/C#CC#C/C=C/C=C/C=C |
规范 SMILES |
CC=CC#CC#CC=CC=CC=C |
同义词 |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















